
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve additional steps such as lyophilization to obtain the final product in a stable, dry form.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme Inhibition: The peptide may inhibit specific enzymes, altering metabolic processes.
Receptor Binding: It can bind to cell surface receptors, triggering intracellular signaling cascades.
Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-aging properties.
Glycyl-L-prolyl-L-glutamate: Studied for its neuroprotective effects in Alzheimer’s disease models.
Uniqueness
Glycyl-L-glutaminyl-L-histidylglycyl-L-prolyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its longer chain and specific residues may offer advantages in stability and functionality compared to shorter peptides.
Propiedades
Número CAS |
583048-94-6 |
|---|---|
Fórmula molecular |
C31H47N11O10 |
Peso molecular |
733.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C31H47N11O10/c1-16(30(50)42-10-4-6-22(42)29(49)38-17(2)31(51)52)37-28(48)21-5-3-9-41(21)25(45)14-35-26(46)20(11-18-13-34-15-36-18)40-27(47)19(7-8-23(33)43)39-24(44)12-32/h13,15-17,19-22H,3-12,14,32H2,1-2H3,(H2,33,43)(H,34,36)(H,35,46)(H,37,48)(H,38,49)(H,39,44)(H,40,47)(H,51,52)/t16-,17-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
IMVLSVVBJCSXHJ-BJYRRAHNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


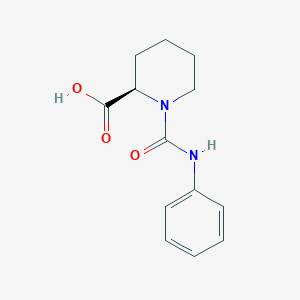
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
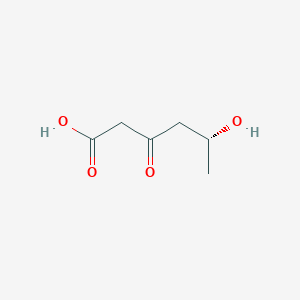
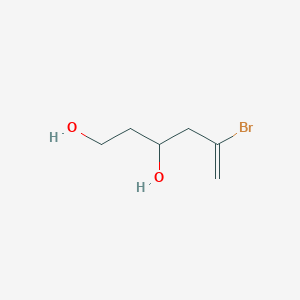
![Methyl 4-[bis(6-chloro-1H-indol-3-yl)methyl]benzoate](/img/structure/B14224129.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
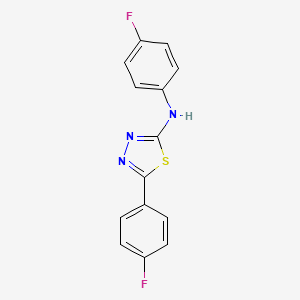
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
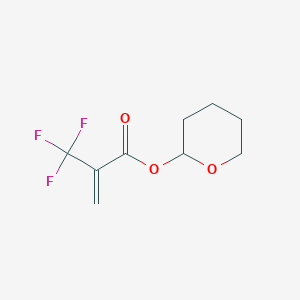

![2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-6-nitro-1H-benzimidazole](/img/structure/B14224160.png)
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
